molecular formula C10H18N2O3 B183098 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid CAS No. 75727-47-8

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

Cat. No. B183098
CAS RN: 75727-47-8
M. Wt: 214.26 g/mol
InChI Key: ITHJVGXJNVDHIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”, there are synthesis processes available for similar compounds. For instance, the synthesis of imatinib, an anticancer drug, involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent3.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as gas chromatography, infrared detection, and high-pressure liquid chromatography4.



Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. Unfortunately, I couldn’t find specific chemical reactions for “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined6.


Scientific Research Applications

Behavioral Pharmacology and Antidepressant Potential

Research into the behavioral pharmacology of compounds structurally related to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid has shown potential in understanding the treatment of anxiety and affective disorders. For instance, the selective 5-hydroxytryptamine (HT)1B antagonist, AR-A000002, demonstrated anxiolytic activity and antidepressant efficacy in various animal models. These findings suggest the utility of 5-HT1B antagonists, which share a structural resemblance to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, in treating both anxiety and depression. The research underscores the importance of exploring the behavioral pharmacology of such compounds to identify potential therapeutic applications in mental health disorders (Hudzik et al., 2003).

DNA Interaction and Drug Design

Another area of research involving compounds similar to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid focuses on their ability to interact with DNA. For example, Hoechst 33258, a compound with the 5-(4-Methylpiperazin-1-yl) moiety, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability is significant for understanding drug-DNA interactions and for developing new therapeutic agents, particularly in the fields of oncology and genetic disorders. The study of such compounds aids in the rational design of drugs targeting specific DNA sequences or structures, offering a pathway to more selective and effective treatments (Issar & Kakkar, 2013).

Atypical Antipsychotic Activity

JL13, a compound containing the 5-(4-Methylpiperazin-1-yl) group, has shown promise as an atypical antipsychotic with behavioral properties similar to clozapine, but without significant motor side effects. This suggests that derivatives of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid could be explored for their potential antipsychotic activities, offering new avenues for treating schizophrenia and other psychotic disorders. The behavioral and pharmacological profile of JL13 underscores the potential of 5-(4-Methylpiperazin-1-yl) derivatives in developing safer and more effective antipsychotic medications (Bruhwyler et al., 1997).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are included in its Safety Data Sheet (SDS). For example, the SDS for 4-Methoxyphenylboronic acid includes information on its hazards, precautions, and first-aid measures7.


Future Directions

The future directions for a compound depend on its potential applications. For instance, new compounds are being developed as potential multi-targeted kinase inhibitors with enhanced potency8.


Please note that the information provided here is based on the closest related compounds and general practices in the field. For specific information on “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”, further research would be necessary.


properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJVGXJNVDHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351682
Record name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

CAS RN

75727-47-8
Record name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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